![molecular formula C10H9NO2 B016902 3-Acetoxyindole CAS No. 608-08-2](/img/structure/B16902.png)
3-Acetoxyindole
Overview
Description
3-Acetoxyindole, also known as Indoxyl acetate or 3-Indolyl acetate, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has an empirical formula of C10H9NO2 and a molecular weight of 175.18 .
Synthesis Analysis
An efficient palladium-catalyzed intramolecular deacetylative dearomatization reaction of 3-acetoxyindoles has been developed. This reaction results in a range of tetracyclic indolin-3-ones bearing C2-quaternary stereocenters achieved in good yields . The synthesis furnishes psilocybin in five steps in 23% overall yield from an inexpensive acetoxyindole starting material .
Molecular Structure Analysis
The molecular structure of 3-Acetoxyindole is represented by the empirical formula C10H9NO2 . The molecular weight of the compound is 175.18 .
Chemical Reactions Analysis
3-Acetoxyindole has been used in the synthesis of tetracyclic indolin-3-ones through a palladium-catalyzed intramolecular deacetylative dearomatization reaction . It has also been used as a colorimetric substrate for differentiating esterases from various microbiological species .
Physical And Chemical Properties Analysis
3-Acetoxyindole is a powder with a melting point of 128-130 °C (lit.) . It has a density of 1.3±0.1 g/cm3 and a boiling point of 339.1±15.0 °C at 760 mmHg .
Scientific Research Applications
Biologically Active Compounds
Indole derivatives, such as 3-Acetoxyindole, have been used as biologically active compounds for the treatment of various health conditions. They have shown potential in treating cancer cells, microbes, and different types of disorders in the human body .
Synthesis of Tetracyclic Indolin-3-ones
3-Acetoxyindole has been used in the synthesis of tetracyclic indolin-3-ones through a palladium-catalyzed intramolecular deacetylative dearomatization reaction . These compounds bear C2-quaternary stereocenters and have been achieved in good yields, showing a wide substrate scope for this reaction .
Flavor and Fragrance Applications
Indole and its derivatives, including 3-Acetoxyindole, have value for flavor and fragrance applications, for example, in the food industry or perfumery .
Production of Natural Colorants
Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
Therapeutic Potential
Indole derivatives have shown promising bioactivity with therapeutic potential to treat human diseases . They have been used as anti-cancer agents .
Esterase Activity Evaluation
Indoxyl acetate has been used as a potential substrate for the evaluation of carbonic anhydrases (CAs) esterase activity .
Differentiating Esterases
Indoxyl acetate acts as a colorimetric substrate used for differentiating esterases from various microbiological species .
Plant Growth-Stimulating Hormone
Indoxyl acetate has been used as a plant growth-stimulating hormone .
Safety And Hazards
Future Directions
Indoles, including 3-Acetoxyindole, are a significant heterocyclic system in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years for their potential as biologically active compounds for the treatment of various disorders . The development of novel methods of synthesis and the investigation of their bioactivities and potential effects are areas of ongoing research .
properties
IUPAC Name |
1H-indol-3-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)13-10-6-11-9-5-3-2-4-8(9)10/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOPQACSHPPKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060559 | |
Record name | 3-Indoxyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored or light brown powder; [Alfa Aesar MSDS] | |
Record name | 3-Indoxyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10772 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000209 [mmHg] | |
Record name | 3-Indoxyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10772 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Acetoxyindole | |
CAS RN |
608-08-2 | |
Record name | Indoxyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoxyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetoxyindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indol-3-ol, 3-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Indoxyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetoxyindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Indoxyl acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AF7Z8794Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does indoxyl acetate function as a histochemical substrate for esterases?
A1: Indoxyl acetate acts as a substrate for esterases, enzymes that hydrolyze ester bonds. When indoxyl acetate encounters an esterase, it is cleaved into indoxyl and acetate. [] The released indoxyl undergoes rapid oxidation, forming the insoluble blue pigment indigo, which precipitates at or near the site of enzymatic activity. This allows for the visualization of esterase activity in tissues. [, , ]
Q2: Is indoxyl acetate specific for any particular type of esterase?
A2: While indoxyl acetate is primarily used to demonstrate non-specific esterases (also known as aliesterases), research shows it can also be hydrolyzed by lipases, serum cholinesterases, and acetylcholinesterases. [, , ] This necessitates the use of specific inhibitors to differentiate between these enzyme activities in histochemical studies. [, , ]
Q3: Can the oxidation of indoxyl to indigo occur without enzymatic activity?
A3: Yes, indoxyl can be oxidized non-enzymatically by hydrogen peroxide (H2O2), a by-product of the reaction catalyzed by peroxidase-like proteins. [] This can lead to the diffusion of indoxyl and non-specific staining. To minimize this, histochemical mediums often include a ferricyanide/ferrocyanide redox couple (K3Fe(CN)6/K4Fe(CN)6) that catalyzes rapid oxidation of indoxyl by atmospheric oxygen, thus reducing diffusion artifacts. [, ]
Q4: What is the molecular formula and weight of indoxyl acetate?
A4: The molecular formula of indoxyl acetate is C10H9NO2, and its molecular weight is 175.18 g/mol.
Q5: Does the structure of indoxyl acetate influence the color of the indigo formed?
A5: The color of the indigoid dye produced can be influenced by halogen substituents on the indoxyl molecule. Different substituted indoxyl acetates yield dyes with varying shades of blue and purple. [, , ] For instance, 5-bromo-4-chloroindoxyl acetate produces a particularly desirable fine, blue precipitate. []
Q6: What are the typical applications of indoxyl acetate in research?
A6: Indoxyl acetate is utilized in:
- Histochemistry: Identifying and localizing esterase activity in tissues and cells. [, , , , , , , ]
- Biochemistry: Studying the kinetics and substrate specificity of esterases. [, , , , , , ]
- Bacteriology: Differentiating bacterial species based on their ability to hydrolyze indoxyl acetate. [, , , , , , ]
- Environmental monitoring: Detecting organophosphate and carbamate pesticide residues through their inhibitory effects on acetylcholinesterase. [, ]
Q7: Can indoxyl acetate be used in quantitative assays for esterases?
A9: While primarily utilized for qualitative histochemical localization, indoxyl acetate's rapid and sensitive response makes it suitable for quantitative analysis of lipase activity. [] Its potential in biosensor development for various applications is also being explored. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.